N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
Description
N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a compound that belongs to the class of heterocyclic organic compounds It features a pyrimidine ring substituted with an imidazole moiety and a bromophenyl group
Properties
Molecular Formula |
C15H14BrN5 |
|---|---|
Molecular Weight |
344.21 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-6-(2-methylimidazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H14BrN5/c1-11-17-6-7-21(11)15-8-14(19-10-20-15)18-9-12-2-4-13(16)5-3-12/h2-8,10H,9H2,1H3,(H,18,19,20) |
InChI Key |
AXCNMRLLVFYLBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC(=C2)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole moiety can coordinate with metal ions, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- N-[(4-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
- N-[(4-methylphenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
Uniqueness
N-[(4-bromophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is a larger atom compared to chlorine or fluorine, which can affect the steric and electronic properties of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
